molecular formula C12H26N2O2 B562049 N-(t-Boc)-N-ethyl-4-aminopentylamine CAS No. 887353-45-9

N-(t-Boc)-N-ethyl-4-aminopentylamine

Cat. No.: B562049
CAS No.: 887353-45-9
M. Wt: 230.352
InChI Key: YGODUYFENNHTJC-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl-4-aminopentylamine structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, ensuring that the amine does not participate in unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine typically involves the reaction of 4-aminopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amines can be scaled up using similar reaction conditions. The process involves the use of large reactors where the amine and Boc2O are mixed with a base under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted amine derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine exerts its effects involves the protection of the amine group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amine group in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-4-aminobutylamine
  • N-(tert-Butoxycarbonyl)-N-methyl-4-aminopentylamine
  • N-(tert-Butoxycarbonyl)-N-ethyl-3-aminopropylamine

Uniqueness

N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. The ethyl group attached to the nitrogen atom offers a distinct reactivity profile compared to other Boc-protected amines, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tert-butyl N-(4-aminopentyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODUYFENNHTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661821
Record name tert-Butyl (4-aminopentyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-45-9
Record name tert-Butyl (4-aminopentyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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